Cas no 499209-98-2 (ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate)
ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-[[(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetyl]amino]benzoate
- ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate
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- Inchi: 1S/C28H23N3O4S/c1-2-35-28(34)20-13-15-21(16-14-20)30-25(32)23(18-29)27-31(22-11-7-4-8-12-22)26(33)24(36-27)17-19-9-5-3-6-10-19/h3-16,24H,2,17H2,1H3,(H,30,32)
- InChI Key: NXZRHGSSGNCXCI-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(NC(C(C#N)=C2N(C3=CC=CC=C3)C(=O)C(CC3=CC=CC=C3)S2)=O)C=C1
ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3273-0711-2μmol |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3273-0711-5μmol |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3273-0711-10μmol |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3273-0711-20μmol |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3273-0711-1mg |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3273-0711-2mg |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3273-0711-3mg |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3273-0711-4mg |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3273-0711-5mg |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3273-0711-10mg |
ethyl 4-{2-[(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamido}benzoate |
499209-98-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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3. Diterpenoids
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate
Introduction to Ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate (CAS No. 499209-98-2)
Ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate, a compound with the CAS number 499209-98-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a benzothiazole core, combined with an amide functional group and a cyanoacetic acid derivative, makes it a versatile molecule for further chemical modifications and biological evaluations.
The benzothiazole moiety is a well-known pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in this heterocyclic system contributes to its stability and reactivity, making it an ideal candidate for synthesizing more complex derivatives. In recent years, there has been a surge in research focusing on benzothiazole derivatives due to their efficacy in targeting various disease pathways.
The ethyl ester group at the para position of the benzoate ring adds another layer of functionality to this compound. Ester groups are frequently employed in medicinal chemistry due to their ability to modulate solubility and metabolic stability. The cyanoacetic acid moiety further enhances the compound's potential as a bioactive molecule. This group is known for its role in metabolic pathways and has been incorporated into numerous drug candidates to improve pharmacokinetic properties.
One of the most compelling aspects of Ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate is its structural complexity. The combination of the thiazolidine ring system with the benzene ring creates a scaffold that can interact with multiple biological targets. This complexity is often associated with higher binding affinity and selectivity, which are crucial factors in drug development.
Recent studies have highlighted the importance of thiazolidine derivatives in medicinal chemistry. These compounds have shown promise in treating neurological disorders, cardiovascular diseases, and infections. The presence of the oxo group in the thiazolidine ring enhances its reactivity, allowing for further derivatization and optimization. This flexibility makes it an attractive scaffold for designing novel therapeutic agents.
The phenyl group attached to the thiazolidine ring adds another layer of interaction potential with biological targets. Phenyl rings are known for their ability to engage in hydrophobic interactions and π-stacking, which can significantly influence the binding affinity of a molecule. By incorporating this group into Ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene-2-cyanoacetamido}benzoate, researchers have created a molecule with enhanced binding capabilities.
The cyanoacetic acid derivative is another key feature of this compound that warrants further investigation. Cyanoacetic acids are known for their role in various metabolic pathways, including fatty acid synthesis and amino acid metabolism. By incorporating this moiety into Ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}-2-cyanoacetamido}benzoate, researchers aim to exploit these metabolic interactions for therapeutic benefit.
In conclusion, Ethyl 4-{2-(2Z)-5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin- -cyanoacetamido}})})})})})}benzoate (CAS No.499209 -98 -02) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and diverse functional groups make it an excellent candidate for further exploration in drug discovery and development.
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